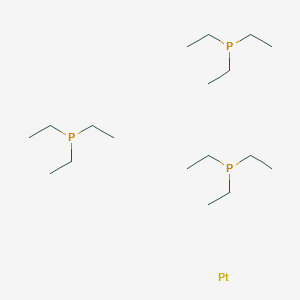
Platinum, tris(triethylphosphine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, tris(triethylphosphine)- is a coordination compound with the chemical formula Pt(PEt₃)₃. This compound is characterized by the presence of three triethylphosphine ligands coordinated to a central platinum atom. It is a member of the broader class of platinum-phosphine complexes, which are known for their applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, tris(triethylphosphine)- typically involves the reduction of a platinum(II) precursor in the presence of triethylphosphine. One common method starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The reduction is carried out using an alkaline ethanol solution, which facilitates the formation of the desired platinum(0) complex. The reaction can be summarized as follows:
[ \text{K}_2[\text{PtCl}_4] + 3\text{PEt}_3 + 2\text{KOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Pt(PEt}_3)_3 + 4\text{KCl} + \text{CH}_3\text{CHO} + 2\text{H}_2\text{O} ]
This reaction proceeds in two steps: first, the formation of a platinum(II) complex, and second, its reduction to the platinum(0) state .
Industrial Production Methods
Industrial production methods for Platinum, tris(triethylphosphine)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Platinum, tris(triethylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can react with oxidizing agents to form platinum(II) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new platinum complexes.
Addition: The compound can add to unsaturated organic molecules, forming new organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂) and oxygen (O₂) are common oxidizing agents used in reactions with Platinum, tris(triethylphosphine)-.
Substitution Reagents: Various phosphines and other ligands can be used to substitute the triethylphosphine ligands.
Addition Reagents: Unsaturated organic molecules such as alkenes and alkynes are commonly used in addition reactions.
Major Products
The major products formed from these reactions include platinum(II) complexes, substituted platinum-phosphine complexes, and organometallic compounds with new carbon-platinum bonds .
Scientific Research Applications
Platinum, tris(triethylphosphine)- has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Materials Science: The compound is used in the synthesis of advanced materials, including conductive polymers and nanomaterials.
Medicine: Platinum complexes are studied for their potential anticancer properties.
Mechanism of Action
The mechanism of action of Platinum, tris(triethylphosphine)- involves its ability to coordinate with various substrates, facilitating chemical transformations. In catalysis, the platinum center acts as a Lewis acid, activating substrates for subsequent reactions. In biological systems, the compound can interact with DNA and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)platinum(0): This compound has four triphenylphosphine ligands instead of three triethylphosphine ligands.
Tris(triphenylphosphine)platinum(0): Similar to the tris(triethylphosphine) complex but with triphenylphosphine ligands.
Uniqueness
Platinum, tris(triethylphosphine)- is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other platinum-phosphine complexes. The triethylphosphine ligands provide a different steric and electronic environment compared to triphenylphosphine, leading to variations in catalytic activity and biological interactions .
Properties
CAS No. |
39045-37-9 |
|---|---|
Molecular Formula |
C18H45P3Pt |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
platinum;triethylphosphane |
InChI |
InChI=1S/3C6H15P.Pt/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3; |
InChI Key |
BWCJRZHVPWFFBH-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















